4-Hydroxyquinazoline-5-carbonitrile
Overview
Description
4-Hydroxyquinazoline-5-carbonitrile is a chemical compound with the CAS Number: 1260658-66-9 . It has a molecular weight of 171.16 . It’s also known by the synonym 5-Cyano-4-hydroxyquinazoline . This compound is used for research and development purposes .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.16 .Safety and Hazards
The safety data sheet for 4-Hydroxyquinazoline-5-carbonitrile indicates that it should be handled with care. If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Mechanism of Action
Target of Action
It is known that similar 4-hydroxyquinazoline derivatives have been designed to enhance sensitivity in primary parpi-resistant cells . PARP (Poly ADP-ribose polymerase) is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity .
Mode of Action
It can be inferred from related studies that 4-hydroxyquinazoline derivatives may interact with their targets to suppress intracellular par formation and enhance the γh2ax aggregation .
Biochemical Pathways
It is known that similar compounds stimulate the formation of intracellular ros and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
Result of Action
It is known that similar compounds have shown superior cytotoxicity in primary parpi-resistant cell lines .
Biochemical Analysis
Cellular Effects
4-Hydroxyquinazoline-5-carbonitrile has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . Molecular docking and dynamics simulations revealed that hydrogen bonding between this compound and ASP766 may be helpful to enhance anti-drug resistance ability .
Properties
IUPAC Name |
4-oxo-3H-quinazoline-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)9(13)12-5-11-7/h1-3,5H,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVAOMGGGOLKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CNC2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697392 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260658-66-9 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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